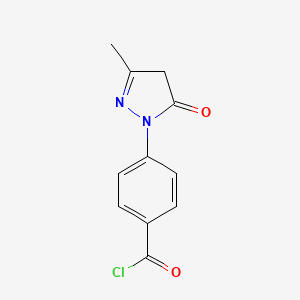
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride is a chemical compound with a unique structure that includes a pyrazole ring and a benzoyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride typically involves the reaction of 4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the pyrazole ring can produce a pyrazolone derivative .
科学的研究の応用
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride has several scientific research applications:
作用機序
The mechanism of action of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be mediated through the modulation of glucose metabolism pathways . The compound may also interact with enzymes and receptors involved in inflammatory responses, contributing to its anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone
Uniqueness
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoyl chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzoyl chloride group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(13-7)9-4-2-8(3-5-9)11(12)16/h2-5H,6H2,1H3 |
InChIキー |
ARLPHJLQRBAHDC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)




